![molecular formula C19H20O4 B143979 1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene CAS No. 63644-68-8](/img/structure/B143979.png)
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene
Overview
Description
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene is a molecular entity capable of donating a hydron to an acceptor . It is a hydroxycinnamic acid and has been designed as a new cytotoxin . The compounds have low CC 50 values in the low micromolar range against HL-60 neoplasms and HSC-2, HSC-3, and HSC-4 carcinoma cells .
Synthesis Analysis
This compound can be synthesized by a different method using microwave irradiation . The products were purified by column chromatography and recrystallized with suitable solvents . Aminomethyl derivatives of the compound were obtained with the classical Mannich reaction . To obtain the compounds with a better yield, 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one was added into a previously 10-min heated mixture of secondary amine and paraformaldehyde in acetonitrile .Molecular Structure Analysis
Single crystal XRD study revealed that the molecule possesses a ʌ-shape and crystallizes in an orthorhombic noncentrosymmetric system with an Aba2 space group .Chemical Reactions Analysis
The presence of the aminomethyl groups was obvious from the spectral data . The IR spectra of the Mannich derivatives revealed the C1⁄4C–H stretching absorption bands of a,b-unsaturated moiety at 2926–2972 cm 1 and C–N stretching absorption bands of aminomethyl groups in the range of 1265–1291 cm 1 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 507.7±45.0 °C . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Synthesis and Biological Evaluation
This compound and its aminomethyl derivatives have been synthesized and evaluated for their cytotoxic activities . The synthesis process involves microwave irradiation and the products are purified by column chromatography . The chemical structures of the synthesized compounds were confirmed by 1H NMR, 13C NMR, IR, and HRMS .
Cytotoxic Activities
The aminomethyl derivatives of this compound were designed as new cytotoxins . They have low CC50 values in the low micromolar range against HL-60 neoplasms and HSC-2, HSC-3, and HSC-4 carcinoma cells . This reveals the tumor-selectivity of these aminomethyl derivatives .
In Vivo Toxicity and Antitumoral Activity
The compound with the most expressive cytotoxic action was evaluated for its in vivo toxicity and antitumoral activity in B16F10 melanoma-bearing mice . This study was designed to synthesize the compound and its derivatives at high yield and to evaluate their cytotoxicity against tumoral cell lines .
Polysaccharide Cross-linking Pathways
The compound has been implicated in cereal grain polysaccharide cross-linking . This finding adds complexity to the analysis of plant cell wall cross-linking but provides clues to important polysaccharide cross-linking pathways occurring in planta .
Mechanism of Action
Target of Action
The primary targets of 1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene are human colon cancer cells , both primary (SW480) and metastatic (SW620) ones . The compound has been shown to have a significant cytotoxic effect on these cells .
Mode of Action
1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene interacts with its targets by inhibiting cell proliferation and inducing apoptosis . This is achieved through the suppression of colon cancer cell growth and the induction of morphological features associated with apoptosis .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and apoptosis . It increases caspase-3 activity, which plays a vital role in the execution-phase of cell apoptosis . Additionally, it decreases the level of Bcl-2 protein, an anti-apoptotic protein, in both colon cancer cell lines .
Pharmacokinetics
1,5-Bis(4-hydroxy-3-Methoxyphenyl)penta-1,4-diene has demonstrated improved in vivo pharmacokinetic profiles compared to curcumin . It has an increased half-life , better absorption , and low metabolism , which significantly impact its bioavailability.
Result of Action
The result of the compound’s action is the suppression of colon cancer cell growth . It achieves this by inhibiting cell proliferation and inducing apoptosis in primary and metastatic human colon cancer cells . This leads to a significant growth inhibition with cell viability approximately 71% in SW480 and 45% in SW620 cells when treated with curcumin at the same dosage of 25 µM and higher .
Safety and Hazards
properties
IUPAC Name |
4-[(1E,4E)-5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-22-18-12-14(8-10-16(18)20)6-4-3-5-7-15-9-11-17(21)19(13-15)23-2/h4-13,20-21H,3H2,1-2H3/b6-4+,7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUITXMZDWYBZLK-YDFGWWAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCC=CC2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C/C=C/C2=CC(=C(C=C2)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Bis(4-hydroxy-3-methoxyphenyl)penta-1,4-diene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.